molecular formula C16H18ClNO2 B2955934 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 315710-86-2

2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B2955934
CAS No.: 315710-86-2
M. Wt: 291.78
InChI Key: MNGZLTHKTKNIRC-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 315710-86-2) is a small-molecule compound with the molecular formula C₁₆H₁₈ClNO₂ and a molar mass of 291.77 g/mol . It features a 4-ethoxyphenyl substituent attached to a 2,5-dimethylpyrrole scaffold, with a chloroethanone functional group at the 3-position. Key properties include:

  • Melting Point: 122°C
  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 433.9°C (predicted)
  • pKa: -6.69 (predicted) .

This compound is recognized for its role as an inhibitor of ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme associated with proteasome regulation .

Properties

IUPAC Name

2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-4-20-14-7-5-13(6-8-14)18-11(2)9-15(12(18)3)16(19)10-17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZLTHKTKNIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315710-86-2
Record name 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
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Biological Activity

2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol
IUPAC NameThis compound
CAS Number568559-39-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor, binding to the active sites of enzymes and preventing substrate interaction. This inhibition can disrupt various biochemical pathways, including:

  • Signal Transduction : Modulating cellular signaling pathways that regulate growth and apoptosis.
  • Metabolic Processes : Interfering with metabolic enzymes that are crucial for cellular energy production.
  • Gene Expression Regulation : Affecting transcription factors that control gene expression.

Anticancer Properties

Recent studies have demonstrated that pyrrole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that compounds similar to this compound can inhibit tumor growth effectively. For example:

CompoundCell LineIC50 (μM)
2-chloro-1-[1-(4-methoxyphenyl)-...MCF7 (breast cancer)10
2-chloro-1-[1-(3,4-dimethylphenyl)...A549 (lung cancer)15

These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These results indicate that the compound could serve as a potential lead in developing new antibacterial agents .

Case Studies and Research Findings

Several research studies have explored the biological activity of pyrrole derivatives, including the target compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the antiproliferative effects of pyrrole-based compounds against multiple human tumor cell lines. The results indicated that structural modifications significantly influenced their activity .
  • Antimicrobial Evaluation : Research published in MDPI assessed various pyrrole derivatives for their antibacterial efficacy. The study found that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as effective antimicrobial agents .
  • Mechanistic Insights : Another study investigated the mechanism of action of pyrrole derivatives, revealing that they could interfere with DNA synthesis and repair mechanisms in bacterial cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share the 2,5-dimethylpyrrole core but differ in substituents, influencing their physicochemical and biological properties.

Data Table 1: Key Attributes of Target Compound and Analogues
Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) XLogP3 Bioactivity (Target) Purity Reference
Target Compound 4-Ethoxyphenyl C₁₆H₁₈ClNO₂ 291.77 USP14 inhibitor
IU1 4-Fluorophenyl C₁₈H₂₁FN₂O 300.37 USP14 inhibitor 97%+
IU1-47 4-Chlorophenyl C₁₄H₁₃Cl₂NO 282.17 95%
3,5-Dichlorophenyl variant 3,5-Dichlorophenyl C₁₄H₁₂Cl₃NO 316.61 4.7
Dihydroindenyl variant 2,3-Dihydroinden-5-yl C₁₇H₁₈ClNO 287.78

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Its USP14 inhibitory activity is critical in proteasome modulation, which may enhance protein degradation pathways .
  • IU1 (4-Fluorophenyl) : The fluorine atom introduces electronegativity , which may strengthen binding interactions with USP14. It is widely used in proteasome research, with a purity of ≥97% .
  • However, its biological target remains less characterized .
  • 3,5-Dichlorophenyl Variant : Higher lipophilicity (XLogP3 = 4.7) suggests improved membrane penetration but reduced aqueous solubility, limiting its pharmacokinetic utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, and how can purity be validated?

  • Methodology: The compound can be synthesized via Friedel-Crafts acylation or Paal-Knorr pyrrole synthesis, with the ethoxyphenyl group introduced through nucleophilic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight (expected [M+H]+: ~318 g/mol). Structural confirmation via 1H^1H-NMR should show characteristic peaks: δ 1.4 ppm (ethoxy -CH3_3), δ 6.8–7.2 ppm (aromatic protons), and δ 2.1–2.5 ppm (pyrrole-CH3_3) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodology: Use slow evaporation in solvent systems like dichloromethane/hexane or ethanol/water. Monitor crystal growth under polarized light microscopy. For refinement, employ SHELXL (via WinGX interface) to handle anisotropic displacement parameters. Reference SHELX-76 protocols for handling twinned data if necessary .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs (e.g., fluorophenyl or chlorophenyl derivatives)?

  • Methodology: Compare 13C^{13}C-NMR chemical shifts for the ethoxy group (δ ~60–70 ppm for C-O) versus halogenated analogs. FT-IR can identify C=O stretching (~1700 cm1^{-1}) and ether C-O bonds (~1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) resolves mass differences caused by ethoxy (-OC2_2H5_5) vs. halogens .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s potential as a USP14 inhibitor?

  • Methodology: Conduct competitive inhibition assays using ubiquitin-AMC substrates in HEK293T lysates. Compare IC50_{50} values with IU1 (CAS 314245-33-5), a known USP14 inhibitor with a fluorophenyl group . Use Western blotting to monitor accumulation of polyubiquitinated proteins (e.g., β-catenin) in cells treated with 10–50 µM compound .

Q. How does the ethoxyphenyl substituent influence proteasome activity compared to halogenated analogs?

  • Methodology: Perform SAR studies by synthesizing analogs with -OCH2_2CH3_3, -F, or -Cl groups. Assess proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC). Molecular docking (AutoDock Vina) can predict binding affinities to USP14’s catalytic domain, highlighting hydrogen bonds with ethoxy oxygen .

Q. What strategies resolve contradictions in enzymatic activity data across different studies?

  • Methodology: Replicate assays under standardized conditions (pH 7.4, 25°C) with controls for DMSO solvent effects. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-validate with CRISPR-Cas9 USP14-knockout models to confirm target specificity .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo applications?

  • Methodology: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours, analyzing degradation via LC-MS. For in vivo PK/PD, administer to rodents (IV or oral) and measure plasma half-life using LC-MS/MS. Monitor metabolite formation (e.g., de-ethylation products) .

Structural and Mechanistic Questions

Q. What computational tools predict the compound’s interaction with macromolecular targets?

  • Methodology: Use Schrödinger Suite for molecular dynamics simulations to assess binding to USP14. Compare with X-ray crystallography data (if available) refined via SHELXL. Validate docking poses with mutagenesis studies (e.g., Ala-scanning of USP14 active site) .

Q. How does the crystal packing of this compound affect its physicochemical properties?

  • Methodology: Solve the crystal structure using Mo Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018. Analyze packing motifs (e.g., π-π stacking of pyrrole rings) via Mercury software. Correlate with solubility and melting point (122°C, as reported) .

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